waxy protein - 122933-70-4

waxy protein

Catalog Number: EVT-1510288
CAS Number: 122933-70-4
Molecular Formula: C8H18N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Waxy protein, primarily associated with starch synthesis in plants, plays a crucial role in determining the amylose content of starch granules. The primary waxy protein in cereals is granule-bound starch synthase I, commonly referred to as GBSS I. This protein is encoded by the waxy locus, which is essential for amylose synthesis in the endosperm of cereal grains such as rice and wheat. The absence or mutation of this protein leads to the production of waxy or low-amylose varieties, which have distinct physical and chemical properties compared to their high-amylose counterparts.

Source and Classification

Waxy proteins are classified under the family of starch synthases, specifically GBSS I. These proteins are predominantly found in the endosperm of cereal grains, where they facilitate the elongation of amylose chains during starch biosynthesis. The classification can be further divided into two main types based on their function: GBSS I, which is responsible for amylose synthesis, and GBSS II, which is found in green tissues and plays a role in different starch biosynthetic processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of waxy proteins involves complex biochemical pathways primarily occurring within the plastids of developing seeds. The key enzyme, GBSS I, catalyzes the transfer of glucose units from adenosine triphosphate glucose to the growing amylose chain. Various methods have been employed to study the synthesis and modification of waxy proteins:

  1. Mutagenesis Techniques: Chemical mutagens such as ethyl methanesulfonate have been used to create mutant lines lacking functional waxy proteins .
  2. Electrophoresis: Two-dimensional electrophoresis is a common technique for analyzing protein expression levels and modifications .
  3. Proteomic Approaches: Advanced proteomics techniques including liquid chromatography coupled with mass spectrometry are utilized to characterize posttranslational modifications of waxy proteins .
Molecular Structure Analysis

Structure and Data

The molecular structure of GBSS I consists of multiple domains that facilitate its enzymatic activity. The protein typically exhibits a molecular weight ranging from 56 to 63 kilodaltons depending on its isoform (e.g., Wx-A1, Wx-B1, Wx-D1) . Structural studies have shown that GBSS I forms a tetrameric complex essential for its function in amylose synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction catalyzed by GBSS I involves the conversion of adenosine triphosphate glucose into amylose through a series of glycosidic bond formations. This reaction can be summarized as:

\text{ C 6H 10}O_5)_n}+\text{C 6H 10}O_5}\rightarrow \text{ C 6H 10}O_5)_{n+1}}+\text{H 2O}

This reaction highlights how glucose units are added to the growing amylose chain, releasing water as a byproduct.

Mechanism of Action

Process and Data

The mechanism by which waxy proteins influence starch properties involves several steps:

  1. Substrate Binding: GBSS I binds to adenosine triphosphate glucose.
  2. Catalysis: The enzyme catalyzes the transfer of glucose units to form linear chains.
  3. Granule Formation: As amylose chains elongate, they aggregate into granules within the starch matrix.

The absence or mutation of GBSS I results in lower amylose content, affecting starch gelatinization and digestibility .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Waxy starches exhibit unique physical properties compared to high-amylose starches:

  • Gelatinization Temperature: Waxy starches generally have lower gelatinization temperatures due to their lack of amylose.
  • Viscosity: They exhibit higher viscosity when cooked due to their unique molecular structure.
  • Digestibility: Waxy starches tend to be more digestible because they lack retrogradation tendencies associated with amylose.

Relevant Data

Studies show that waxy rice varieties contain less than 1% amylose compared to traditional rice varieties that can contain up to 30% .

Applications

Scientific Uses

Waxy proteins have significant applications in food science and agriculture:

  1. Food Industry: Waxy starches are preferred in products requiring thickening agents due to their superior gelling properties.
  2. Nutritional Research: Studies on low-amylose rice varieties are ongoing to understand their impact on human health and nutrition.
  3. Crop Improvement: Genetic modifications targeting waxy loci are employed to develop rice varieties with desired cooking qualities and nutritional profiles .

Properties

CAS Number

122933-70-4

Product Name

waxy protein

Molecular Formula

C8H18N2O2

Synonyms

waxy protein

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